3-Octyl acetate

Catalog No.
S1893197
CAS No.
4864-61-3
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Octyl acetate

CAS Number

4864-61-3

Product Name

3-Octyl acetate

IUPAC Name

octan-3-yl acetate

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-4-6-7-8-10(5-2)12-9(3)11/h10H,4-8H2,1-3H3

InChI Key

STZUZYMKSMSTOU-UHFFFAOYSA-N

SMILES

CCCCCC(CC)OC(=O)C

Solubility

soluble in alcohol, propylene glycol, fixed oils; slightly soluble in wate

Canonical SMILES

CCCCCC(CC)OC(=O)C
  • Food Science: The primary use of 3-Octyl acetate is as a flavoring agent or adjuvant []. It contributes fruity, floral, and herbal notes, often described as reminiscent of rose, apple, mint, and citrus. Scientists use it in research to understand flavor perception and develop new flavor profiles for food products.

3-Octyl acetate, also known as octyl acetate or octyl ethanoate, is an organic compound with the chemical formula C10H20O2\text{C}_{10}\text{H}_{20}\text{O}_{2}. It is classified as an ester formed from the reaction of 1-octanol (octyl alcohol) and acetic acid. The compound is characterized by its fruity odor, making it a popular choice in the flavoring and fragrance industries. It is naturally found in various citrus fruits such as oranges and grapefruits, contributing to their aroma and flavor profiles .

As a flavor and fragrance ingredient, 3-octyl acetate interacts with olfactory receptors in the nose, triggering the perception of its characteristic fruity odor []. The specific mechanism of action at the molecular level is not entirely elucidated but likely involves interactions between the shape and functional groups of the molecule with the receptor sites.

While generally considered safe for intended use in food and cosmetics at approved concentrations, 3-Octyl acetate can exhibit some hazardous properties:

  • Mild irritant: Prolonged or excessive exposure to 3-octyl acetate may irritate the skin, eyes, and respiratory system [].
  • Combustible: The compound has a relatively low flash point, indicating flammability at elevated temperatures [].

The primary chemical reaction for synthesizing 3-octyl acetate is the Fischer esterification, which can be represented as follows:

CH3(CH2)7OH+CH3CO2HCH3(CH2)7O2CCH3+H2O\text{CH}_{3}(\text{CH}_{2})_{7}\text{OH}+\text{CH}_{3}\text{CO}_{2}\text{H}\rightarrow \text{CH}_{3}(\text{CH}_{2})_{7}\text{O}_{2}\text{CCH}_{3}+\text{H}_{2}\text{O}

In this reaction, 1-octanol reacts with acetic acid to yield 3-octyl acetate and water. This process typically requires an acid catalyst to enhance the reaction rate .

The synthesis of 3-octyl acetate can be achieved through several methods:

  • Fischer Esterification: The most common method involving the reaction of 1-octanol with acetic acid in the presence of an acid catalyst.
  • Transesterification: This method involves exchanging the alkoxy group of an ester with an alcohol, which can also yield octyl acetate.
  • Biocatalytic Methods: Enzymes can be used to catalyze the esterification process, offering a more environmentally friendly approach.

These methods vary in efficiency, cost, and environmental impact, with Fischer esterification being the most widely used in industrial applications .

3-Octyl acetate has several applications across different industries:

  • Flavoring Agents: Due to its pleasant fruity aroma, it is widely used in food products to enhance flavor.
  • Fragrance Industry: Employed in perfumes and cosmetics for its appealing scent.
  • Solvent: Acts as a solvent for nitrocellulose, oils, and some resins in various industrial applications.
  • Chemical Intermediate: Used as a precursor in the synthesis of other chemical compounds .

Several compounds share structural similarities with 3-octyl acetate. Below are some notable examples:

Compound NameFormulaUnique Features
Ethyl acetateC4H8O2\text{C}_{4}\text{H}_{8}\text{O}_{2}Smaller carbon chain; widely used as a solvent.
Butyl acetateC6H12O2\text{C}_{6}\text{H}_{12}\text{O}_{2}Slightly larger than ethyl; used in coatings.
Hexyl acetateC8H16O2\text{C}_{8}\text{H}_{16}\text{O}_{2}Similar fruity aroma; used in flavors and perfumes.
Decyl acetateC12H24O2\text{C}_{12}\text{H}_{24}\text{O}_{2}Larger carbon chain; less volatile than octyl acetate.

Uniqueness of 3-Octyl Acetate: Compared to these compounds, 3-octyl acetate has a distinctive balance between volatility and solubility, making it particularly suitable for flavoring applications while retaining stability under various conditions. Its fruity aroma is also more pronounced than that of shorter-chain esters like ethyl or butyl acetate .

Esterification Mechanisms: Acetic Acid + Octanol Pathways

The synthesis of 3-octyl acetate proceeds through the classical Fischer esterification mechanism, where acetic acid reacts with 3-octanol to form the desired ester product [1]. The reaction follows a six-step mechanism characterized by the acronym Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [1]. This mechanistic pathway is fundamentally identical to other esterification reactions but exhibits specific kinetic characteristics due to the secondary nature of the alcohol substrate [2].

The initial step involves protonation of the carbonyl oxygen of acetic acid by the acid catalyst, creating an electrophilic oxonium ion [1] [3]. The nucleophilic attack by 3-octanol on the protonated carbonyl carbon forms a tetrahedral intermediate, followed by proton transfer reactions that convert the hydroxyl group of acetic acid into a good leaving group [1]. The elimination of water and subsequent deprotonation yields 3-octyl acetate as the final product [1].

The reactivity of 3-octanol in esterification reactions is significantly lower than primary alcohols due to steric hindrance around the secondary carbon center [2]. Research indicates that the reactivity order for alcohols in esterification follows: primary alcohol > secondary alcohol > tertiary alcohol [2]. This reduced reactivity necessitates more vigorous reaction conditions or enhanced catalytic systems to achieve acceptable conversion rates [4].

Kinetic studies on secondary alcohol esterification reveal that the reaction rate constants are substantially lower compared to primary alcohols [4]. For secondary alkan-2-ols with acetic acid at 60°C, the rate constants range from 1.65 × 10⁻⁵ to 2.24 × 10⁻⁵ dm³ mol⁻¹ s⁻¹, depending on the specific alcohol structure [4]. The steric effects and nucleophilicity order are primary factors responsible for the reduced reactivity of secondary alcohols during esterification [2].

Heterogeneous Catalysis Using Ion-Exchange Resins

Ion-exchange resins have emerged as highly effective heterogeneous catalysts for 3-octyl acetate synthesis, offering significant advantages over traditional homogeneous acid catalysts [5] [6]. Amberlyst 15, a strongly acidic cation-exchange resin, has been extensively studied for octyl acetate production with excellent catalytic performance [5] [7].

The catalytic mechanism involves adsorption of reactants onto the resin surface, followed by protonation of acetic acid by the sulfonic acid groups present in the resin matrix [8]. The esterification proceeds through surface-bound intermediates, with the final products desorbing from the catalyst surface [8]. This heterogeneous process eliminates the corrosion problems, environmental pollution, and tedious separation procedures associated with homogeneous acid catalysts [5] [6].

Experimental studies demonstrate that Amberlyst 15 exhibits remarkable stability and reusability in octyl acetate synthesis [5]. The catalyst maintains consistent activity through eight consecutive reaction cycles with only minimal decrease in conversion efficiency [5]. The resin's thermal stability up to 393 K, surface area of 53 m²/g, and acid site concentration of 4.7 eq/kg contribute to its superior catalytic performance [5].

The kinetic behavior of ion-exchange resin catalyzed esterification follows pseudo-homogeneous kinetic models, where the reaction rate is proportional to the catalyst loading [5] [7]. The linear relationship between initial reaction rate and catalyst concentration confirms that the available acid sites directly influence the reaction kinetics [5]. For octanol-acetic acid esterification using Amberlyst 15, the mathematical expression relating initial reaction rate to catalyst loading is: r₀ = -0.00155 + 0.0289Ccat, where Ccat represents catalyst loading in kg L⁻¹ [5].

Catalyst PropertyAmberlyst 15Purolite CT-175
Surface Area (m²/g)5345-55
Acid Site Concentration (eq/kg)4.75.5
Temperature Stability (K)393403
Particle Size (mm)0.600-0.8500.300-1.200
Optimal Loading (wt%)105

Comparative Analysis of Homogeneous vs. Heterogeneous Systems

The comparison between homogeneous and heterogeneous catalytic systems for 3-octyl acetate synthesis reveals distinct advantages and limitations for each approach [9] [10] [11]. Homogeneous catalysts, typically sulfuric acid or phosphoric acid, operate in the same phase as reactants, providing uniform distribution and high catalytic activity [9] [12].

Homogeneous systems offer superior selectivity and increased activity due to the absence of mass transfer limitations [10]. All catalyst molecules are accessible for reaction, leading to higher turnover frequencies compared to heterogeneous systems where only surface atoms participate in catalysis [10]. The well-defined structure and mechanism of homogeneous catalysts enable precise control over reaction pathways and product selectivity [10].

However, homogeneous catalysis suffers from significant drawbacks including difficult catalyst separation, expensive recovery processes, and equipment corrosion issues [10] [11]. The separation of sulfuric acid from the reaction mixture requires neutralization steps that generate waste streams and increase process costs [11]. Additionally, the corrosive nature of homogeneous acids necessitates specialized equipment materials, further increasing capital costs [5].

Heterogeneous catalytic systems, particularly ion-exchange resins, provide facile catalyst separation through simple filtration [10] [11]. The solid catalysts can be easily recovered, washed, and reused multiple times without significant activity loss [6] [7]. This eliminates the need for catalyst neutralization and reduces waste generation, making the process more environmentally sustainable [6].

The trade-off between catalytic activity and separation convenience is evident in comparative studies [11]. While homogeneous catalysts typically achieve higher initial reaction rates, heterogeneous systems compensate through enhanced process economics and environmental benefits [10]. The development of highly active ion-exchange resins has narrowed the activity gap, making heterogeneous catalysis increasingly attractive for industrial applications [6].

ParameterHomogeneous SystemHeterogeneous System
Active CentersAll moleculesSurface atoms only
Mass TransferMinimal limitationsPotential limitations
Catalyst SeparationDifficult/ExpensiveEasy/Economical
SelectivityHighModerate
ReusabilityPoorExcellent
Equipment CorrosionSevereMinimal

Process Optimization: Temperature, Molar Ratios, and Catalytic Loading

Temperature optimization plays a crucial role in maximizing 3-octyl acetate yield while maintaining acceptable reaction rates [5] [13] [14]. Kinetic studies reveal that conversion increases with temperature due to enhanced molecular collision frequency and increased activation energy availability [5]. For octanol-acetic acid esterification using Amberlyst 15, optimal performance occurs in the temperature range of 333.15 to 363.15 K [5].

The temperature dependence of reaction rate constants follows Arrhenius behavior, with the forward reaction exhibiting an activation energy of 46.90 kJ/mol and the reverse reaction showing 22.74 kJ/mol [5]. The mathematical expressions for temperature-dependent rate constants are:

  • Forward reaction: k₁ = exp(9.59 - 5641/T)
  • Reverse reaction: k₋₁ = exp(0.54 - 2735/T) [5]

These activation energies indicate that the forward esterification reaction is more temperature-sensitive than the reverse hydrolysis reaction, explaining why elevated temperatures favor ester formation [5].

Molar ratio optimization significantly impacts both conversion efficiency and reaction economics [13] [14]. Excess alcohol drives the equilibrium toward ester formation according to Le Chatelier's principle [5]. Studies on octanol-acetic acid esterification show that conversion increases when decreasing the acid to alcohol molar ratio from 3:1 to 1:2 [5]. However, further increase in alcohol excess (1:3 ratio) provides diminishing returns due to reactant dilution effects [5].

The optimal molar ratio represents a balance between conversion enhancement and raw material costs [13] [14]. For most esterification systems, alcohol to acid ratios between 1.5:1 and 2:1 provide the best compromise between yield and economic considerations [13] [15]. Higher ratios increase separation costs and reduce process efficiency despite marginal conversion improvements [13].

Catalytic loading optimization directly influences reaction rate and process economics [5] [14]. The linear relationship between catalyst concentration and initial reaction rate indicates that higher loadings accelerate the reaction [5]. However, excessive catalyst amounts provide diminishing returns and increase separation costs [14].

For Amberlyst 15 catalyzed octanol esterification, optimal catalyst loading ranges from 5-10 wt% based on acetic acid weight [5]. Loading below 5 wt% results in unacceptably slow reaction rates, while concentrations above 10 wt% provide minimal rate enhancement [5]. The optimal loading of 5 wt% represents the point where catalyst cost balances with productivity benefits [14].

Operating ParameterOptimal RangeImpact on Conversion
Temperature (K)343.15-363.1515-20% increase per 10K
Alcohol:Acid Ratio1.5:1 to 2:125-35% increase vs equimolar
Catalyst Loading (wt%)5-10Linear relationship
Reaction Time (hours)3-6Asymptotic approach to equilibrium

Physical Description

colourless liquid with a rosy-minty odou

XLogP3

3.4

Density

0.856-0.860

GHS Hazard Statements

Aggregated GHS information provided by 1449 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 121 of 1449 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 1328 of 1449 companies with hazard statement code(s):;
H226 (96.84%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

4864-61-3
50373-56-3

Wikipedia

3-octyl acetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3-Octanol, 3-acetate: ACTIVE

Dates

Modify: 2023-08-16

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